Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Overview
Description
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Scientific Research Applications
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of biologically active compounds.
Medicinal Chemistry: The compound is used in the design of drugs targeting neurological and neurodegenerative diseases, as well as in the development of inhibitors for specific enzymes and receptors.
Mechanism of Action
Target of Action
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic molecule that is often present in various natural and synthetic biologically active compounds . .
Mode of Action
The mode of action of Ethyl 3-azabicyclo[31It’s known that the compound is synthesized via transition metal catalysis . The synthesis includes the formation of 3-azabicyclo[3.1.0]hexane (3-ABH) with rupture of aromaticity, followed by electrophilic vinylation of enol ether .
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-azabicyclo[31The compound is part of a class of molecules that are often present in various natural and synthetic biologically active compounds . These compounds are known to act on various biological targets and are actively used in drug design .
Result of Action
The specific molecular and cellular effects of Ethyl 3-azabicyclo[31Compounds with a similar 3-azabicyclo[310]hexane (3-ABH) fragment have been noted in various natural and synthetic biologically active compounds . These compounds have shown a range of biological activities, including cytotoxicity, antitumor properties, and reuptake inhibition of serotonin, noradrenaline, and dopamine .
Safety and Hazards
Future Directions
The 3-azabicyclo[3.1.0]hexane core structure has shown great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . Furthermore, decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity , so organofluorine compounds are widespread in pharmaceuticals, agrochemicals, and advanced functional materials .
Biochemical Analysis
Biochemical Properties
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction .
Additionally, this compound has been shown to bind to certain receptors on the cell surface, modulating signal transduction pathways. This binding can alter the conformation of the receptor, leading to changes in downstream signaling events that affect cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior . By binding to these receptors, this compound can either activate or inhibit the associated signaling pathways, leading to changes in cellular behavior.
Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, blocking their activity and preventing substrate binding . This inhibition can be reversible or irreversible, depending on the nature of the interaction.
In addition to enzyme inhibition, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This activation can lead to increased rates of biochemical reactions and altered metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of this compound, reducing its efficacy.
Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, with therapeutic benefits observed in certain contexts . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are often associated with the accumulation of the compound in specific tissues, leading to cellular damage and impaired organ function.
Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic response. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect and may instead increase the risk of adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which are responsible for the oxidative breakdown of many xenobiotics . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function and biochemical reactions.
Additionally, this compound can affect metabolic flux by altering the levels of specific metabolites within the cell . This alteration can impact energy production, biosynthetic processes, and overall cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity.
The distribution of this compound within tissues is often heterogeneous, with higher concentrations observed in certain organs, such as the liver and kidneys . This distribution pattern can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production.
Additionally, the localization of this compound to the nucleus can impact gene expression by interacting with nuclear receptors and transcription factors . This interaction can lead to changes in the transcriptional activity of specific genes, affecting various cellular processes.
Preparation Methods
The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity without the need for chromatographic purification . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .
Chemical Reactions Analysis
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: This reaction is fundamental in the synthesis of the compound itself, using reagents like ethyl diazoacetate and catalysts such as rhodium or ruthenium
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly detailed in the literature.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure, often using halogenating agents or nucleophiles.
Comparison with Similar Compounds
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared to other azabicyclohexane derivatives, such as:
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic that also features a bicyclic nitrogen-containing structure.
Bicifadine: An analgesic with a related azabicyclohexane core, used for its reuptake inhibition properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZMDWMBRUEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522352 | |
Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75715-99-0 | |
Record name | 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75715-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.